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Compound of Interest

Compound Name: Furtrethonium chloride

Cat. No.: B15193742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Furtrethonium, a quaternary ammonium compound, is a synthetic cholinergic agonist that has

historically been investigated for its parasympathomimetic properties. As a direct-acting

cholinomimetic, it exerts its effects by binding to and activating muscarinic acetylcholine

receptors (mAChRs), thereby mimicking the actions of the endogenous neurotransmitter,

acetylcholine. This technical guide provides an in-depth exploration of the pharmacological

profile of furtrethonium, consolidating available data on its receptor affinity, functional potency,

and the signaling pathways it modulates. The information presented herein is intended to serve

as a comprehensive resource for researchers and professionals engaged in the study of

cholinergic pharmacology and the development of novel therapeutic agents.

Chemical and Physical Properties
Furtrethonium iodide is a salt form of the active furtrethonium cation. Key chemical identifiers

and properties are summarized in the table below.
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Property Value

IUPAC Name N,N,N-trimethyl-2-furanmethanaminium

CAS Registry Number 541-64-0 (for Furtrethonium Iodide)

Molecular Formula C₈H₁₄INO

Molecular Weight 267.11 g/mol

Synonyms Furfuryltrimethylammonium iodide, Furmethide

Mechanism of Action: Muscarinic Acetylcholine
Receptor Agonism
Furtrethonium's primary mechanism of action is the direct stimulation of muscarinic

acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are

widely distributed throughout the central and peripheral nervous systems, as well as in various

non-neuronal tissues. There are five known subtypes of muscarinic receptors (M1-M5), each

with distinct tissue localizations and signaling pathways.

Furtrethonium is characterized as a muscarinic agonist, although its selectivity across the

different receptor subtypes is not extensively documented in recent literature. Early research

suggests a broad interaction profile with muscarinic receptors.[1]

Quantitative Pharmacological Data
A comprehensive understanding of a compound's pharmacological profile requires quantitative

data on its interaction with its molecular targets and its effects on biological systems. The

following tables summarize the available quantitative data for furtrethonium.

Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. The

affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A

higher pKi value indicates a higher binding affinity.
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Receptor
Subtype

pKi Value Species/Tissue Radioligand Reference

M1 4.10 Not Specified Not Specified [1]

M2
Data Not

Available
- - -

M3
Data Not

Available
- - -

M4
Data Not

Available
- - -

M5
Data Not

Available
- - -

Note: The available data on the binding affinity of furtrethonium for all muscarinic receptor

subtypes is limited. The provided pKi value for the M1 receptor is from a single source and

further studies are needed to fully characterize its binding profile.

Functional Potency
Functional assays measure the biological response elicited by a compound. The potency of an

agonist is often expressed as the half-maximal effective concentration (EC50), which is the

concentration of the agonist that produces 50% of the maximal response.

Assay Type EC50 Value
Tissue/Cell
Line

Measured
Response

Reference

Data Not

Available
- - - -

Note: Specific EC50 values for furtrethonium across the different muscarinic receptor subtypes

are not readily available in the reviewed literature.

Comparative studies have provided some insight into the relative potency of furtrethonium. In

studies on the somatic muscle cells of Ascaris suum, furtrethonium was identified as a potent
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muscarinic agonist.[1] However, in other preparations, it has been shown to be less potent than

acetylcholine, methacholine, and carbachol, but more potent than pilocarpine.[1]

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Detailed pharmacokinetic data for furtrethonium is scarce in the publicly available literature. As

a quaternary ammonium compound, it is expected to have low lipid solubility, which would

generally result in poor absorption after oral administration and limited ability to cross the

blood-brain barrier.

Parameter Value Species
Route of
Administration

Reference

Absorption
Data Not

Available
- - -

Distribution
Data Not

Available
- - -

Metabolism
Data Not

Available
- - -

Excretion
Data Not

Available
- - -

Signaling Pathways
Upon binding of furtrethonium to muscarinic receptors, a conformational change is induced in

the receptor, leading to the activation of intracellular signaling cascades via G-proteins. The

specific pathway activated depends on the receptor subtype.

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of

this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG

activates protein kinase C (PKC).
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M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this

pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly

modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.

The following diagram illustrates the primary signaling pathways activated by muscarinic

receptor agonists like furtrethonium.

M1, M3, M5 Receptor Pathway

M2, M4 Receptor Pathway

Furtrethonium M1/M3/M5 ReceptorBinds Gq/11Activates Phospholipase C (PLC)Activates PIP2Hydrolyzes
IP3

DAG

Ca²⁺ Release

PKC Activation

Furtrethonium M2/M4 ReceptorBinds Gi/oActivates

Adenylyl Cyclase

Inhibits

Ion Channel Modulation
βγ subunit

↓ cAMP
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Muscarinic Receptor Signaling Pathways

Experimental Protocols
Detailed experimental protocols for the characterization of furtrethonium are not readily

available in modern literature. However, standardized methodologies for assessing muscarinic

receptor pharmacology are well-established. Below are generalized workflows for key

experiments.

Radioligand Binding Assay (Competitive)
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This protocol outlines a general procedure for determining the binding affinity of a test

compound (e.g., furtrethonium) for a specific muscarinic receptor subtype.

Start

Prepare receptor source
(e.g., cell membranes expressing

a specific mAChR subtype)

Incubate membranes with a fixed
concentration of a radiolabeled

muscarinic antagonist (e.g., [³H]-NMS)
and varying concentrations of

furtrethonium.

Separate bound and free
radioligand via rapid filtration.

Quantify radioactivity of the
filter-bound complex using
liquid scintillation counting.

Analyze data to determine the IC50
of furtrethonium (concentration that
inhibits 50% of radioligand binding).

Calculate the Ki value from the IC50
using the Cheng-Prusoff equation.

End
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Competitive Radioligand Binding Assay Workflow

In Vitro Functional Assay (Calcium Mobilization)
This protocol describes a general method for assessing the functional potency of furtrethonium

at Gq-coupled muscarinic receptors (M1, M3, M5).

Start

Culture cells expressing the
desired mAChR subtype.

Load cells with a
calcium-sensitive fluorescent dye

(e.g., Fura-2 AM).

Stimulate cells with varying
concentrations of furtrethonium.

Measure changes in intracellular
calcium concentration using a

fluorescence plate reader.

Analyze the dose-response data
to determine the EC50 value.

End
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In Vitro Calcium Mobilization Assay Workflow

Conclusion
Furtrethonium is a muscarinic acetylcholine receptor agonist with a long history of

pharmacological investigation. While its primary mechanism of action is well-established, a

comprehensive quantitative understanding of its pharmacological profile, particularly regarding

its receptor subtype selectivity and pharmacokinetic properties, is lacking in contemporary

literature. This guide consolidates the available information and provides a framework for future

research into this and related cholinergic compounds. The detailed experimental workflows and

signaling pathway diagrams serve as a valuable resource for scientists and researchers in the

field of drug discovery and development. Further investigation is warranted to fully elucidate the

therapeutic potential and safety profile of furtrethonium compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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